imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride
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Description
The compound appears to contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The pyrrolidine ring in the compound allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the stereochemistry of the molecule and increases three-dimensional coverage .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be complex and varied, depending on the specific substituents on the ring . The reactions can involve ring closure, aromatization, methylation, and formation of other functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrrolidine derivatives can have varied properties, and these can influence their biological activity .Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride involves the reaction of pyrrolidine with methyl isothiocyanate followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Pyrrolidine", "Methyl isothiocyanate", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyrrolidine is reacted with methyl isothiocyanate in anhydrous dichloromethane to form the intermediate imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone.", "Step 2: The intermediate is then reduced with sodium borohydride in methanol to form the corresponding amine.", "Step 3: The amine is then reacted with hydrochloric acid to form the final product, imino(methyl)(pyrrolidin-1-yl)-lambda6-sulfanone hydrochloride." ] } | |
CAS No. |
2648961-32-2 |
Molecular Formula |
C5H13ClN2OS |
Molecular Weight |
184.69 g/mol |
IUPAC Name |
imino-methyl-oxo-pyrrolidin-1-yl-λ6-sulfane;hydrochloride |
InChI |
InChI=1S/C5H12N2OS.ClH/c1-9(6,8)7-4-2-3-5-7;/h6H,2-5H2,1H3;1H |
InChI Key |
RNYTYMXPEBJFMG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)N1CCCC1.Cl |
Purity |
95 |
Origin of Product |
United States |
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